molecular formula C32H68O4P2S4Zn B106335 Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)- CAS No. 4259-15-8

Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-

Cat. No.: B106335
CAS No.: 4259-15-8
M. Wt: 772.5 g/mol
InChI Key: OECQDNKCDGGPFY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Industrial Significance

The history of Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)- traces back to the early 1940s when the broader family of zinc dialkyldithiophosphates was developed. The compound was first patented in 1944, marking a significant milestone in lubricant technology. Interestingly, the developmental pathway of ZDDP represents a case of serendipitous discovery in industrial chemistry. While initially introduced as a corrosion inhibitor and antioxidant, its exceptional anti-wear properties were discovered subsequently, transforming it into what can be considered an "accidental additive" that revolutionized lubrication science.

The commercialization of this compound involved three pioneering companies—Lubrizol, American Cyanamid, and Union Oil Co.—who independently filed patents in 1941 for what would ultimately become recognized as zinc dialkyldithiophosphate additives. The synthesis methodology established then remains fundamentally unchanged in industrial production today, involving the reaction of phosphorus pentasulfide (P₂S₅) with alcohols to produce dialkyldithiophosphoric acid, followed by neutralization with zinc oxide:

P₂S₅ + 4 C₂H₅OH → 2 (C₂H₅O)₂PS₂H + H₂S
ZnO + 2 (C₂H₅O)₂PS₂H → [(C₂H₅O)₂PS₂]₂Zn + H₂O

The industrial significance of this specific ZDDP compound cannot be overstated. It has been the predominant anti-wear additive in lubricating oils for over 80 years, with concentrations ranging from 600 ppm in modern energy-conserving low-viscosity oils to as high as 3000 ppm in specialized racing oils. Its widespread adoption spans diverse applications including engine oils, transmission fluids, hydraulic systems, gear oils, and industrial greases. The compound's remarkable longevity in industrial use—persisting for over eight decades despite numerous attempts to develop alternatives—testifies to its exceptional effectiveness and cost-efficiency ratio.

Recent decades have seen evolving regulatory landscapes affecting its usage, particularly in automotive applications. Environmental Protection Agency (EPA) mandates have required reduced zinc levels in motor oils due to concerns about catalytic converter poisoning, leading to significant reductions in ZDDP concentrations in API SM and SN classified oils. This regulatory pressure has created a notable dichotomy in the market, with specialized high-ZDDP formulations being marketed specifically for classic cars, racing applications, and industrial uses where catalytic converters are not a concern.

Chemical Nomenclature and Structural Classification

Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)- represents a specific structural variant within the broader zinc dialkyldithiophosphate family. The compound's systematic nomenclature reveals important structural information: the "bis" prefix indicates two identical ligand groups, while "phosphorodithioato" identifies the central phosphorodithioate functionality. The "kappaS,kappaS'" notation specifies that coordination to the zinc occurs through sulfur atoms, and "(T-4)-" designates a tetrahedral coordination geometry around the zinc center.

The molecular formula C₃₂H₆₈O₄P₂S₄Zn corresponds to a molecular weight of 772.47 g/mol. This particular ZDDP variant features 2-ethylhexyl chains, which contribute to its physical properties and performance characteristics. The structural arrangement involves a central zinc atom coordinated tetrahedrally to four sulfur atoms from two dithiophosphate groups, with each phosphorus atom connecting to two oxygen atoms that link to the 2-ethylhexyl chains.

Table 1: Physical and Chemical Properties of Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-

Property Value Reference
CAS Number 4259-15-8
Molecular Formula C₃₂H₆₈O₄P₂S₄Zn
Molecular Weight 772.47 g/mol
Physical State Liquid
Boiling Point 416.8°C at 760 mmHg
Flash Point 205.9°C
Solubility Soluble in nonpolar solvents and oils
LogP 13.75

In terms of structural classification, this compound belongs to the T-4 coordination geometry class, indicating a tetrahedral arrangement around the zinc center. Within the ZDDP family, compounds are further classified based on their alkyl groups (primary or secondary) and the nature of the alcohol used in synthesis. The 2-ethylhexyl variant represents a primary ZDDP due to the attachment point of the alkyl chain to the oxygen, which influences its thermal stability and decomposition characteristics.

Structurally, ZDDPs exhibit interesting variations in their coordination chemistry. While the predominant form involves sulfur coordination to zinc (S,S'), alternative coordination modes through oxygen have been observed under specific conditions. This structural flexibility contributes to the compound's complex behavior under different thermal and mechanical stresses, particularly relevant to its performance in boundary lubrication conditions.

Research Objectives and Scope

Contemporary research on Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)- encompasses several critical directions reflecting both long-standing questions about its mechanism of action and emerging challenges in its application. A primary research objective remains the elucidation of the precise mechanochemical pathways through which protective tribofilms form under different operating conditions. Recent studies by Fang et al. have employed novel methodologies to isolate specific stress components (shear versus compression) to determine their individual contributions to tribofilm formation. Their findings reveal an activation energy (ΔUₐₖₜ) of 0.54 ± 0.04 eV, an activation volume for shear stress of 0.18 ± 0.06 nm³, and an activation volume for compressive stress of 0.010 ± 0.004 nm³, providing fundamental insights into the stress-dependent reaction kinetics.

The scope of current research extends to understanding the hierarchical structure of ZDDP-derived tribofilms, which feature complex layered compositions. Microscopic and spectroscopic investigations have revealed that these tribofilms consist of a bulk composed of pyro- or orthophosphate glasses, with an outer nanoscale layer of zinc polyphosphates and a sulfur-rich layer near the metal surface. The formation mechanism appears to involve stress-activated and thermally activated tribochemical reactions, challenging earlier empirical models and the hard and soft acid-base (HSAB) theory previously proposed to explain ZDDP action.

A significant research thrust addresses the environmental concerns associated with ZDDP usage, particularly its impact on catalytic converters in automotive applications. Studies have shown that ZDDP can volatilize, enter the exhaust stream, and coat the catalytic elements with phosphate glass, preventing exhaust gases from contacting the catalyst and thereby shortening the converter's operational life. This concern has intensified with EPA regulations increasing the warranty period for catalytic converters from 50,000 miles to 120,000 miles while simultaneously reducing acceptable emissions levels.

The search for alternative additives that can match ZDDP's performance without its environmental drawbacks represents another critical research direction. However, finding replacements for a technology that has served the industry effectively for 80 years presents significant challenges. Researchers must develop formulations that can provide equivalent anti-wear, anti-oxidant, and anti-corrosion properties while being compatible with catalytic converters and emission control systems.

Research methodologies employed in studying this compound have evolved significantly, now encompassing advanced surface analysis techniques, in-situ tribological testing, molecular dynamics simulations, and mechanistic studies. Single-asperity atomic force microscopy studies have provided unprecedented insights into the nanoscale processes of tribofilm formation. These advanced approaches are complemented by traditional methodologies including spectroscopic analysis (FTIR, XPS, AES), electron microscopy (SEM, TEM), and mechanical testing to provide a comprehensive understanding of the compound's behavior under diverse operating conditions.

The scope of research also extends to understanding how ZDDP interacts with emerging materials and lubricant technologies. While its effectiveness with traditional steel surfaces is well-documented, its interaction with alternative materials such as aluminum alloys, ceramic coatings, and composite materials remains an area requiring further investigation. Similarly, the compatibility of ZDDP with bio-based lubricants, synthetic fluids, and next-generation additive packages represents a frontier in current research as the industry transitions toward more sustainable lubrication solutions.

Properties

IUPAC Name

zinc;bis(2-ethylhexoxy)-sulfanylidene-sulfido-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H35O2PS2.Zn/c2*1-5-9-11-15(7-3)13-17-19(20,21)18-14-16(8-4)12-10-6-2;/h2*15-16H,5-14H2,1-4H3,(H,20,21);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECQDNKCDGGPFY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COP(=S)(OCC(CC)CCCC)[S-].CCCCC(CC)COP(=S)(OCC(CC)CCCC)[S-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68O4P2S4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027566
Record name Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-.kappa.S,.kappa.S']-, (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

772.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals, Liquid, Liquid; [IUCLID] Amber liquid with an odor of alcohol; [MSDSonline]
Record name Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-.kappa.S,.kappa.S']-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc bis(O,O-bis(2-ethylhexyl)) bis(dithiophosphate)
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8742
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

4259-15-8
Record name Zinc di(2-ethylhexyl) dithiophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4259-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zinc bis(O,O-bis(2-ethylhexyl)) bis(dithiophosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004259158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-.kappa.S,.kappa.S']-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-.kappa.S,.kappa.S']-, (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc bis[O,O-bis(2-ethylhexyl)] bis(dithiophosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZINC DI(2-ETHYLHEXYL) DITHIOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08VKE04H4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, commonly referred to as zinc bis(2-ethylhexyl) phosphorodithioate, is a zinc salt of phosphorodithioic acid with a complex structure and significant biological implications. This article explores its biological activity, focusing on its toxicity, antioxidant properties, and ecological impact.

Chemical Structure and Properties

The compound's chemical formula is C32H68O4P2S4ZnC_{32}H_{68}O_{4}P_{2}S_{4}Zn, with a molecular weight of approximately 772.47 g/mol. It features a dithiophosphate structure which contributes to its reactivity and biological interactions. The InChI key for this compound is OECQDNKCDGGPFY-UHFFFAOYSA-L, and it is classified under CAS number 4259-15-8 .

Toxicity Studies

Toxicological evaluations have demonstrated varying degrees of toxicity for zinc bis(2-ethylhexyl) phosphorodithioate:

  • Acute Toxicity :
    • LD50 values indicate that the compound has low acute toxicity in mammals, with oral LD50 in rats reported as greater than 5000 mg/kg .
    • In dermal tests, it also showed no significant irritation or sensitization potential .
  • Chronic Toxicity :
    • Chronic toxicity studies suggest potential reproductive toxicity, with indications that it may damage fertility at high concentrations .

Ecotoxicological Impact

Ecotoxicological assessments reveal that zinc bis(2-ethylhexyl) phosphorodithioate poses risks to aquatic life:

  • Fish Toxicity : The chronic NOEL (No Observed Effect Level) for fish (Oncorhynchus mykiss) is reported at 1000 mg/l, while acute LC50 values indicate significant toxicity at concentrations above 0.28 mg/l for Cyprinus carpio .
  • Algal Toxicity : The compound has an acute EL50 of 0.36 mg/l for algae (Desmodesmus subspicatus), indicating potential harmful effects on primary producers in aquatic ecosystems .

Antioxidant Properties

Research indicates that zinc bis(2-ethylhexyl) phosphorodithioate exhibits antioxidant properties, making it valuable in mitigating oxidative stress in biological systems. Its role as an analytical standard for antioxidant activity suggests potential applications in therapeutic contexts .

Case Study 1: Ecotoxicological Assessment

A comprehensive study conducted by Environment Canada assessed the ecological risks associated with zinc bis(2-ethylhexyl) phosphorodithioate. The findings highlighted its persistence in the environment and bioaccumulation potential, raising concerns over its long-term ecological impacts .

Case Study 2: Antioxidant Research

In vitro studies have demonstrated the compound's ability to scavenge free radicals, contributing to its classification as an antioxidant agent. This property has implications for its use in formulations aimed at reducing oxidative damage in various biological applications .

Summary of Findings

The biological activity of zinc bis(2-ethylhexyl) phosphorodithioate reveals a complex profile characterized by:

Aspect Finding
Acute Oral ToxicityLD50 > 5000 mg/kg (rat)
Chronic NOEL1000 mg/l (fish)
Algal EL500.36 mg/l
Antioxidant ActivityPositive effects observed in vitro
Reproductive EffectsPotential fertility damage noted

Scientific Research Applications

Lubrication Applications

Anti-Wear Additive in Motor Oils

ZDDP is widely recognized as an effective anti-wear additive in modern motor oils. It functions by forming a protective film on metal surfaces, reducing friction and wear during operation. The compound is particularly beneficial in high-stress environments such as engine components where metal-to-metal contact occurs frequently.

  • Mechanism of Action : ZDDP decomposes under heat to form zinc sulfide and other protective compounds that adhere to metal surfaces, providing a barrier against wear .
  • Performance Enhancement : Studies have shown that the inclusion of ZDDP can significantly enhance the performance of engine oils by improving their anti-wear properties and extending the lifespan of engine components .

Antioxidant Properties

ZDDP also exhibits notable antioxidant properties, which contribute to the stability and longevity of lubricants. By preventing oxidation, it helps maintain the viscosity and overall performance of oils over time.

  • Analytical Standard : Isotope-labeled versions of ZDDP are used as analytical standards in various chemical analyses due to their stability and predictable behavior under different conditions .

Environmental Considerations

While ZDDP is effective in enhancing lubricant performance, there are environmental concerns associated with its use. Studies indicate that zinc dithiophosphates can be persistent in the environment and may pose risks to aquatic life if released in significant quantities . Regulatory assessments have been conducted to evaluate the ecological impact of ZDDP and similar compounds, leading to guidelines for their safe use .

Case Study 1: Performance Evaluation in Engine Oils

A study conducted by Ford Research evaluated the effectiveness of ZDDP in various formulations of motor oils. The results indicated that oils containing ZDDP had lower wear rates compared to those without it. The study utilized X-ray photoelectron spectroscopy (XPS) to analyze the surface interactions between ZDDP and other oil additives, confirming the formation of protective layers on metal surfaces during operation .

Case Study 2: Antioxidant Efficacy

Research published in Surface Science Spectra highlighted the antioxidant capabilities of ZDDP when subjected to thermal stress. The study demonstrated that ZDDP not only inhibited oxidation but also improved the thermal stability of lubricants, making it a crucial component in high-performance engine oils .

Comparison with Similar Compounds

Comparison with Similar Compounds

Zinc dialkyldithiophosphates (ZDDPs) share a common core structure but differ in alkyl chain substituents, which significantly influence their physical, chemical, and functional properties. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Differences

Compound Name (CAS No.) Alkyl Substituents Key Applications Thermal Stability log Pow (Octanol-Water Partition Coefficient) Oral LD₅₀ (Rat)
Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-S,S']-, (T-4)- (4259-15-8) 2-ethylhexyl Engine oil anti-wear additive, antioxidant High ~18.94 (estimated) 3000 mg/kg
Zinc diisobutyl dithiophosphate (1023269-74-0) iso-butyl Industrial lubricants, corrosion inhibitor Moderate Not reported Not available
Zinc, bis[O,O-bis(2-methylheptyl) phosphorodithioato-S,S']- (92379-51-6) 2-methylheptyl High-temperature lubricants Very high Not reported Not available
Zinc BDBP (2215-35-2) 1,3-dimethylbutyl Engine oil additive, antioxidant Moderate Not reported Not available
Phosphorodithioic acid, mixed O,O-bis(iso-Bu and pentyl) esters, zinc salts (84605-29-8) iso-butyl and pentyl Multi-purpose lubricants Variable Not reported Not available

Key Observations

Alkyl Chain Impact on Performance :

  • 2-ethylhexyl substituents (4259-15-8): Provide optimal balance between solubility and thermal stability, making this compound suitable for automotive engines .
  • 2-methylheptyl substituents (92379-51-6): Longer branched chains enhance thermal stability but may reduce solubility in low-viscosity oils .
  • iso-butyl substituents (1023269-74-0): Shorter chains lower molecular weight, improving low-temperature performance but reducing oxidative resistance .

Toxicity and Environmental Impact: The compound 4259-15-8 exhibits moderate acute toxicity (LD₅₀ = 3000 mg/kg in rats) .

Regulatory Status :

  • 4259-15-8 is listed in the U.S. EPA’s Endocrine Disruptor Screening Program and Canada’s Chemicals Management Plan, reflecting concerns over long-term ecological effects .
  • The European Chemicals Agency (ECHA) monitors mixed alkyl variants (e.g., 84605-29-8) under REACH regulations .

Research Findings

  • Synthetic Routes : ZDDPs are typically synthesized via reaction of phosphorus pentasulfide with alcohols, followed by neutralization with zinc oxide .
  • Spectroscopic Characterization : Infrared (IR) spectra of ZDDPs show distinct P=S (600–650 cm⁻¹) and P-O-C (950–1050 cm⁻¹) stretching bands, confirming ligand coordination .
  • Comparative Efficacy : Engine tests reveal that 4259-15-8 outperforms iso-butyl derivatives in reducing wear under high-load conditions but generates more phosphate ash residues .

Preparation Methods

Formation of Dialkyldithiophosphoric Acid

The initial step involves reacting phosphorus pentasulfide (P₂S₅) with 2-ethylhexanol. The reaction proceeds as:
P2S5+4ROH2(RO)2PS2H+H2S\text{P}_2\text{S}_5 + 4 \text{ROH} \rightarrow 2 (\text{RO})_2\text{PS}_2\text{H} + \text{H}_2\text{S}
where R represents the 2-ethylhexyl group (C₈H₁₇). This exothermic reaction typically occurs at 60–80°C under inert conditions to prevent oxidation. The resultant dialkyldithiophosphoric acid is a viscous liquid, requiring careful handling due to its sensitivity to moisture and heat.

Neutralization with Zinc Oxide

The acid is neutralized using zinc oxide (ZnO) in a stoichiometric ratio of 2:1:
2(RO)2PS2H+ZnOZn[(S2P(OR)2]2+H2O2 (\text{RO})_2\text{PS}_2\text{H} + \text{ZnO} \rightarrow \text{Zn}[( \text{S}_2\text{P}(\text{OR})_2 ]_2 + \text{H}_2\text{O}
This step is conducted at 40–50°C to prevent thermal degradation of the acid. Patents highlight the addition of ammonia (NH₃) as a promoter to facilitate zinc oxide dispersion and mitigate particle agglomeration, leading to a homogeneous product.

Optimized Industrial Protocols

Promoter-Enhanced Neutralization

A patented method (CN1144223A) introduces ammonia during neutralization to improve reaction efficiency. Key parameters include:

  • Molar Ratios : 100 parts dialkyldithiophosphoric acid, 16–20 parts ZnO, 5–12 parts 27–28% aqueous ammonia.

  • Temperature Profile : Initial reaction at 40–50°C for 1 hour, followed by dehydration at 90–100°C for 2 hours.

  • Purification : Centrifugation at 3,500 rpm for 40 minutes and vacuum distillation (20–40 mmHg) to remove solvents.

This method increases product pH from 5.5 to 6–7 and reduces color intensity (colourity <1.0), enhancing compatibility with lubricant formulations.

Overbased Zinc Dithiophosphates

US Patent 3,691,220 describes an overbased variant by incorporating excess ZnO (up to 200% stoichiometric) during neutralization. The process involves:

  • Reflux Conditions : Toluene or xylene as azeotroping agents to remove water.

  • Carbonation : Introducing CO₂ to form basic zinc carbonate, improving thermal stability.
    The final product exhibits a total base number (TBN) of 250–400 mg KOH/g, ideal for high-performance engine oils.

Reaction Mechanism and Kinetics

The neutralization step proceeds via a ligand-exchange mechanism. Zinc oxide reacts with two equivalents of dialkyldithiophosphoric acid, forming a tetrahedral zinc complex where sulfur atoms coordinate to the metal center. Kinetic studies indicate:

  • Rate-Limiting Step : Diffusion of ZnO particles into the acidic medium, accelerated by ammonia via the formation of soluble zinc ammonium complexes.

  • Activation Energy : ~45 kJ/mol, suggesting a surface-controlled reaction.

Analytical Characterization

Product quality is assessed through elemental analysis and spectroscopic methods:

Parameter Typical Value Method
Zinc Content8.61–9.64 wt%ASTM D5185 (ICP-OES)
Sulfur Content15.41–18.28 wt%ASTM D1552
Phosphorus Content7.63–8.91 wt%ASTM D5185
pH (1% in ethanol)6.2–6.3Potentiometric titration

These values align with specifications for lubricant additives, ensuring optimal anti-wear and antioxidant performance.

Industrial Scalability and Challenges

Scale-up challenges include:

  • Exothermicity Management : Jacketed reactors with cooling systems to maintain 40–50°C during neutralization.

  • Byproduct Removal : Efficient H₂O removal via azeotropic distillation prevents hydrolysis of the final product.

  • Cost Optimization : Recycling solvents (e.g., 60–100°C gasoline) reduces production costs by 15–20%.

Emerging Innovations

Recent advances focus on:

  • Ionic Liquid Catalysts : Imidazolium-based liquids enhance reaction rates by 30% while reducing ZnO usage.

  • Continuous Flow Systems : Microreactors improve heat/mass transfer, achieving 95% yield in <2 hours .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-κS,κS']-, (T-4)-, and what experimental parameters influence yield and purity?

  • Methodological Answer: The compound is synthesized via ligand substitution reactions involving zinc salts and O,O-bis(2-ethylhexyl) phosphorodithioic acid. Key parameters include:

  • Solvent selection : Non-polar solvents (e.g., toluene) minimize side reactions.
  • Stoichiometry : A 1:2 molar ratio of Zn²⁺ to phosphorodithioate ligand ensures complete coordination .
  • Temperature control : Reactions conducted at 60–80°C optimize ligand exchange kinetics.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity. Validate purity using ¹H/³¹P NMR (see Appendix A in for spectral reference) .

Q. How is the tetrahedral (T-4) geometry of this zinc complex confirmed experimentally?

  • Methodological Answer:

  • X-ray crystallography : Single-crystal X-ray diffraction (Appendix B–E in ) reveals bond angles (e.g., S–Zn–S ≈ 109.5°) and coordination geometry .
  • UV-Vis spectroscopy : Ligand-to-metal charge transfer (LMCT) bands in the 300–400 nm range correlate with tetrahedral symmetry .
  • Density Functional Theory (DFT) : Computational models predict optimized geometry, validated against experimental data .

Advanced Research Questions

Q. What mechanistic insights explain the stability of Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-κS,κS']-, (T-4)- under oxidative conditions?

  • Methodological Answer:

  • Electrochemical analysis : Cyclic voltammetry (CV) in acetonitrile reveals oxidation potentials >1.5 V vs. Ag/AgCl, indicating resistance to oxidation.
  • Thermogravimetric analysis (TGA) : Decomposition onset temperatures >250°C suggest thermal stability due to steric protection from 2-ethylhexyl groups .
  • EPR spectroscopy : Absence of paramagnetic intermediates during oxidation supports a non-radical degradation pathway .

Q. How do steric effects of the 2-ethylhexyl substituents influence ligand exchange kinetics in this complex?

  • Methodological Answer:

  • Kinetic studies : Monitor ligand substitution rates with competing ligands (e.g., pyridine) using stopped-flow UV-Vis.
  • Steric parameter analysis : Calculate Tolman’s cone angle (≈170°) for O,O-bis(2-ethylhexyl) phosphorodithioate to quantify steric bulk .
  • Comparative studies : Substitute 2-ethylhexyl with less bulky groups (e.g., methyl) and observe accelerated exchange rates via ³¹P NMR line-shape analysis .

Q. What contradictions exist in reported thermodynamic data for this complex, and how can they be resolved?

  • Methodological Answer:

  • Data discrepancies : Variations in ΔH (ligand binding) arise from solvent polarity effects (e.g., toluene vs. THF).
  • Standardization : Use isothermal titration calorimetry (ITC) in rigorously dried solvents to minimize hydration artifacts.
  • Meta-analysis : Cross-reference data from (CAS 92379-51-6) and (EINECS 224-235-5) to identify outliers .

Experimental Design and Data Analysis

Q. How can researchers design a study to investigate the environmental fate of this compound in aqueous systems?

  • Methodological Answer:

  • Hydrolysis kinetics : Monitor pH-dependent degradation (pH 2–12) via LC-MS, tracking [Zn²⁺] release.
  • Partition coefficients : Measure log Kow using shake-flask method (octanol-water) to assess bioaccumulation potential.
  • Microcosm studies : Simulate natural water systems with sediment/water interfaces to evaluate adsorption/desorption dynamics .

Q. What advanced spectroscopic techniques are critical for resolving ambiguities in the coordination environment of this complex?

  • Methodological Answer:

  • X-ray absorption spectroscopy (XAS) : EXAFS provides Zn–S bond distances (±0.02 Å accuracy).
  • Solid-state NMR : ⁶⁷Zn NMR (at high field >20 T) detects quadrupolar interactions, revealing symmetry distortions .
  • Raman spectroscopy : Vibrational modes (e.g., ν(P=S) at 550 cm⁻¹) confirm ligand integrity under varying conditions .

Guidance for Rigorous Research Design

  • Apply the PICO framework ( ):
    • Population : Zinc complexes with phosphorodithioate ligands.
    • Intervention : Steric/electronic modifications of 2-ethylhexyl groups.
    • Comparison : Analogous complexes with shorter alkyl chains.
    • Outcome : Stability, reactivity, and environmental behavior.
  • Use FINER criteria ( ): Ensure questions are feasible (e.g., accessible instrumentation), novel (e.g., unexplored degradation pathways), and relevant (e.g., applications in catalysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.